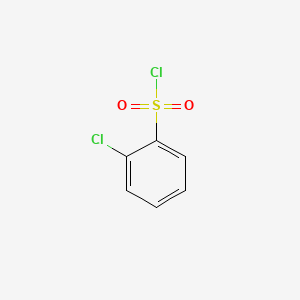

2-Chlorobenzenesulfonyl chloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151229. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chlorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVZDSQHLDGKGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074731 | |

| Record name | Benzenesulfonyl chloride, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2905-23-9 | |

| Record name | 2-Chlorobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorobenzenesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2905-23-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl chloride, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chlorobenzenesulfonyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ACM79Y5D8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of 2-Chlorobenzenesulfonyl Chloride

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No: 2905-23-9). The information herein is compiled for use by professionals in research, chemical synthesis, and drug development.

Core Physical and Chemical Properties

This compound is an organic synthesis intermediate with the molecular formula C₆H₄Cl₂O₂S.[1][2] It presents as a clear yellow to orange-red liquid or a low-melting solid.[3][4] Its molecular weight is approximately 211.07 g/mol .[1][5]

The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Conditions |

| Molecular Formula | C₆H₄Cl₂O₂S | |

| Molecular Weight | 211.07 g/mol | |

| Appearance | Clear yellow to orange-red liquid or low melting solid | Room Temperature |

| Melting Point | 26-28.5 °C | |

| Boiling Point | 150-152 °C | @ 12 mmHg |

| 96-98 °C | @ 0.133 kPa | |

| Density | 1.548 g/mL | @ 25 °C |

| Refractive Index | 1.576 | n20/D |

| Flash Point | 60 °C (140 °F) | Closed Cup |

| Vapor Pressure | 0.00352 mmHg | @ 25 °C |

| Water Solubility | Reacts with water |

Data compiled from multiple sources.[1][3][4][5]

Experimental Protocols for Property Determination

The following section outlines standard laboratory methodologies for determining the key physical properties of this compound. These protocols are standard for a research or quality control setting.

2.1. Determination of Melting Point

The melting point of this compound, which is near room temperature, can be accurately determined using a capillary tube method with a calibrated melting point apparatus.

-

Methodology:

-

A small, dry sample of solid this compound is packed into a capillary tube.

-

The tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting range.

-

The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded. This range (e.g., 26-28 °C) is documented as the melting point.[3]

-

2.2. Determination of Boiling Point under Reduced Pressure

Given that this compound's boiling point is recorded at reduced pressure to prevent decomposition, vacuum distillation is the appropriate method.

-

Methodology:

-

The compound is placed in a distillation flask connected to a vacuum pump and a manometer.

-

The system is evacuated to the desired pressure (e.g., 12 mmHg).

-

The flask is heated gently.

-

The temperature at which the liquid boils and its vapor condenses is recorded from a thermometer placed at the vapor outlet. This temperature is the boiling point at that specific pressure.

-

2.3. Determination of Density

The density of liquid this compound can be determined using a pycnometer or a digital density meter at a controlled temperature.

-

Methodology (Pycnometer):

-

The mass of a clean, dry pycnometer (a flask of known volume) is accurately measured.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The temperature is stabilized at 25 °C.[3]

-

The mass of the filled pycnometer is measured.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

-

2.4. Determination of Refractive Index

A calibrated refractometer is used to measure the refractive index, which is a characteristic property related to how light passes through the substance.

-

Methodology:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The temperature is maintained at 20 °C (as indicated by the "20" in the n20/D notation).

-

A light source (typically the sodium D-line, indicated by "D") is passed through the sample.

-

The boundary line seen through the eyepiece is adjusted to the crosshairs, and the refractive index is read from the scale.

-

Visualization of Physical State Transitions

The following diagram illustrates the relationship between temperature and the physical state of this compound at different pressures, based on its documented melting and boiling points.

Caption: State transitions of this compound.

Solubility and Reactivity Profile

This compound is sensitive to moisture and reacts with water.[2][3] This hydrolytic instability is a critical consideration for its handling, storage, and use in synthesis. While specific solubility data in a wide range of organic solvents is not explicitly detailed in the provided results, compounds of this class are typically soluble in aprotic organic solvents like chloroform and dichloromethane.[6] It is incompatible with bases and oxidizing agents.[7] Storage under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) is recommended to maintain its integrity.[3]

References

- 1. This compound CAS#: 2905-23-9 [m.chemicalbook.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. 2-氯苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

2-Chlorobenzenesulfonyl chloride chemical structure and CAS number 2905-23-9

CAS Number: 2905-23-9

This technical guide provides a comprehensive overview of 2-Chlorobenzenesulfonyl chloride, a key intermediate in organic synthesis, particularly for the development of sulfonamide-based therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

This compound is an organosulfur compound featuring a benzene ring substituted with a chlorine atom at the ortho position relative to a sulfonyl chloride functional group.

Chemical Structure:

ClC₆H₄SO₂Cl

The key structural features are the electrophilic sulfur atom of the sulfonyl chloride group and the substituted aromatic ring, which dictates its reactivity and utility as a chemical building block.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2905-23-9 | [1] |

| Molecular Formula | C₆H₄Cl₂O₂S | [1] |

| Molecular Weight | 211.07 g/mol | [1] |

| Appearance | Clear yellow to orange-red liquid or low melting solid | [2] |

| Melting Point | 26-28 °C | [2] |

| Boiling Point | 150-152 °C / 12 mmHg | [2] |

| Density | 1.548 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.576 | [2] |

| Flash Point | 140 °F (60 °C) - closed cup | [2] |

| Water Solubility | Reacts with water | [2] |

| Sensitivity | Moisture Sensitive | [2] |

Table 2: Spectroscopic Data for this compound

| Technique | Data Highlights | Reference |

| Mass Spectrometry (MS) | Available through the NIST WebBook. | [3] |

| Infrared (IR) Spectroscopy | Conforms to structure. Available through the NIST WebBook. | [3] |

| ¹H NMR | Data not readily available in searched literature. | |

| ¹³C NMR | Data not readily available in searched literature. |

Synthesis and Reactivity

Synthesis of this compound

The primary industrial synthesis of this compound involves the diazotization of 2-chloroaniline, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper salt catalyst.

References

An In-depth Technical Guide to 2-Chlorobenzenesulfonyl Chloride: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chlorobenzenesulfonyl chloride (2-CBSC), a pivotal reagent in organic synthesis and pharmaceutical development. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and its role as a precursor in the formation of sulfonamides, a critical functional group in many therapeutic agents.

Core Properties of this compound

This compound is an organosulfur compound characterized by a benzene ring substituted with both a chlorine atom and a sulfonyl chloride functional group at positions 2. Its chemical formula is C₆H₄Cl₂O₂S.[1][2][3][4] The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it a highly reactive and versatile intermediate for creating complex organic molecules.[5]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.

| Property | Value | References |

| Molecular Formula | C₆H₄Cl₂O₂S | [2][4][6][7] |

| Molecular Weight | 211.07 g/mol | [1][2][6][8] |

| CAS Number | 2905-23-9 | [1][2][3][4] |

| Appearance | Clear yellow to orange-red liquid or low melting solid | [2] |

| Melting Point | 26-28 °C | [2][6] |

| Boiling Point | 150-152 °C at 12 mmHg | [1][2][6] |

| Density | 1.548 g/mL at 25 °C | [1][2][7] |

| Refractive Index (n20/D) | 1.576 | [1][2] |

| Flash Point | 60 °C (140 °F) - closed cup | [1][2] |

| Water Solubility | Reacts with water | [2][7] |

| Sensitivity | Moisture Sensitive | [2][7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes its key spectral features.

| Spectroscopic Technique | Characteristic Features | References |

| Infrared (IR) Spectroscopy | Strong, characteristic absorption bands for the SO₂ group at 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ | [1][9] |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺) corresponding to its molecular weight. Key fragment ions include those at m/z 175, 111, and 75. | [10][11] |

| Nuclear Magnetic Resonance (NMR) | The ¹H NMR spectrum shows distinct multiplets corresponding to the aromatic protons on the benzene ring. | [7] |

Synthesis and Experimental Protocols

The synthesis of this compound and its subsequent use in forming sulfonamides are fundamental procedures in medicinal chemistry. Detailed experimental protocols for these processes are provided below.

Synthesis of this compound via Sandmeyer-Type Reaction

This protocol is adapted from a standard procedure for synthesizing substituted benzenesulfonyl chlorides from anilines. It involves the diazotization of 2-chloroaniline followed by a reaction with sulfur dioxide in the presence of a copper(I) catalyst.[7][12]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol:

-

Diazotization: In a suitable reaction vessel, prepare a solution of 2-chloroaniline (1.0 equivalent) in a mixture of acetic acid and concentrated hydrochloric acid. Cool the resulting suspension to below 0 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the suspension, ensuring the temperature is maintained below 5 °C. Stir the mixture for 1 hour to facilitate the formation of the diazonium salt.

-

Sulfonylation: In a separate vessel, prepare a suspension of copper(I) chloride (catalytic amount) in a solution of sulfur dioxide in acetic acid.

-

Slowly add the cold diazonium salt solution prepared in step 2 to the sulfur dioxide suspension. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature.

-

Work-up and Purification: Quench the reaction by pouring it over ice. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation.[12]

Synthesis of N-Substituted Sulfonamides

A primary application of this compound is its reaction with primary or secondary amines to form sulfonamides. This reaction is a cornerstone of medicinal chemistry.[1][2][13]

Caption: Reaction mechanism for the formation of a sulfonamide.

Experimental Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the desired primary or secondary amine (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add a base, such as pyridine or triethylamine (1.5 equivalents), to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine solution at 0 °C over 15-20 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[2]

Applications in Drug Discovery and Development

Sulfonyl chlorides are crucial building blocks in the synthesis of pharmaceuticals due to the prevalence of the sulfonamide moiety in a wide range of therapeutic agents, including antibacterial drugs, diuretics, and enzyme inhibitors.[5]

Case Study: Synthesis of the Diuretic Furosemide

While not directly synthesized from this compound, the potent loop diuretic Furosemide is prepared from a structurally similar precursor, 2,4-dichloro-5-carboxybenzenesulfonyl chloride. This synthesis pathway highlights the industrial importance of chlorobenzenesulfonyl chloride derivatives in producing widely used medications.[8][14][15]

Caption: Key steps in the industrial synthesis of Furosemide.

Mechanism of Action of Furosemide

Furosemide exerts its diuretic effect by inhibiting the Na⁺-K⁺-2Cl⁻ symporter in the thick ascending limb of the loop of Henle in the kidney's nephrons. This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of water and electrolytes.[16] This mechanism is a prime example of how molecules derived from sulfonyl chlorides can be designed to interact with specific biological targets.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[17]

-

Hazards: Causes severe skin burns and eye damage. It is also a flammable liquid and vapor.[8][17]

-

Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. Keep away from heat, sparks, and open flames.[14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon).[2][14]

This guide provides foundational knowledge for the safe and effective use of this compound in research and development. Its versatile reactivity and importance as a precursor to the vital sulfonamide functional group ensure its continued relevance in the fields of synthetic chemistry and drug discovery.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. byjus.com [byjus.com]

- 4. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit [scilit.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. acdlabs.com [acdlabs.com]

- 10. This compound | C6H4Cl2O2S | CID 76187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound [webbook.nist.gov]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Furosemide (Frusemide) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Diuretic Medicinal Chemistry II Unit II.pptx [slideshare.net]

- 17. 2-氯苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Profile of 2-Chlorobenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-chlorobenzenesulfonyl chloride, a key intermediate in organic synthesis. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, presenting the data in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for acquiring this spectroscopic data are also provided.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound (CAS No: 2905-23-9; Molecular Formula: C₆H₄Cl₂O₂S; Molecular Weight: 211.07 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Despite extensive searches, publicly available, experimentally confirmed ¹H and ¹³C NMR data for this compound is limited. The data presented here is based on predictive models and analysis of similar compounds. Researchers are advised to acquire experimental data for confirmation.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.15 - 8.05 | m | - | H-6 |

| 7.75 - 7.65 | m | - | H-3 |

| 7.60 - 7.50 | m | - | H-4, H-5 |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 141.0 | C-1 (C-SO₂Cl) |

| 135.5 | C-2 (C-Cl) |

| 133.0 | C-6 |

| 132.0 | C-4 |

| 130.0 | C-5 |

| 128.0 | C-3 |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1580 - 1560 | Medium | C=C Aromatic Ring Stretch |

| 1470 - 1440 | Medium | C=C Aromatic Ring Stretch |

| 1380 - 1360 | Strong | SO₂ Asymmetric Stretch |

| 1190 - 1170 | Strong | SO₂ Symmetric Stretch |

| 850 - 800 | Strong | C-Cl Stretch |

| 760 - 740 | Strong | C-H Out-of-plane Bend |

| 590 - 570 | Strong | S-Cl Stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 210 | Moderate | [M]⁺ (with ³⁵Cl, ³⁵Cl) |

| 212 | Moderate | [M+2]⁺ (with ³⁷Cl, ³⁵Cl) |

| 214 | Low | [M+4]⁺ (with ³⁷Cl, ³⁷Cl) |

| 175 | High | [M - Cl]⁺ |

| 111 | High | [C₆H₄Cl]⁺ |

| 75 | High | [C₆H₃]⁺ |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining NMR spectra of analogous compounds is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 10-12 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the internal TMS standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using an Attenuated Total Reflectance (ATR) technique on a Fourier Transform Infrared (FT-IR) spectrometer.[1]

-

Sample Preparation: As a liquid or low-melting solid, a small drop of this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent.[1]

-

Data Acquisition:

-

Technique: ATR-Neat.[1]

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was acquired using an electron ionization (EI) source coupled with a mass analyzer.[2]

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is introduced into the ion source, often via a gas chromatograph (GC-MS).

-

Ionization:

-

Method: Electron Ionization (EI).[2]

-

Electron Energy: 70 eV.

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated by plotting ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the Synthesis and Preparation of 2-Chlorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis and preparation methods for 2-chlorobenzenesulfonyl chloride, an important intermediate in organic and medicinal chemistry. This document details key synthetic pathways, including reaction conditions, yields, and purification methods, to support research and development in the chemical and pharmaceutical industries.

Chlorosulfonation of Chlorobenzene

The direct chlorosulfonation of chlorobenzene using chlorosulfonic acid is a common industrial method for producing chlorobenzenesulfonyl chlorides. However, this reaction typically yields a mixture of isomers, with the para-substituted product (4-chlorobenzenesulfonyl chloride) being the major component due to steric and electronic effects. Obtaining the ortho isomer (this compound) as the main product via this route is challenging and often results in lower yields.

General Reaction Scheme

Caption: General reaction for the chlorosulfonation of chlorobenzene.

Experimental Protocol

While specific high-yield protocols for the 2-chloro isomer are not widely published due to the preference for the 4-chloro isomer, a general procedure can be adapted. Careful control of reaction temperature is crucial to influence the isomer ratio, with lower temperatures generally favoring the para isomer.

-

In a reaction vessel equipped with a stirrer, dropping funnel, and a gas outlet to a scrubber, place an excess of chlorosulfonic acid.[1]

-

Cool the chlorosulfonic acid to 0-5 °C.

-

Slowly add chlorobenzene dropwise to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature between 0-5 °C.[1] The molar ratio of chlorosulfonic acid to chlorobenzene is typically kept high to drive the reaction to completion.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for a specified period. The reaction progress can be monitored by techniques such as GC-MS or TLC.

-

Upon completion, the reaction mixture is carefully quenched by pouring it onto crushed ice.

-

The product, being insoluble in the aqueous acidic medium, will separate and can be extracted with a suitable organic solvent (e.g., dichloromethane or chloroform).

-

The organic layer is then washed with water and a dilute sodium bicarbonate solution to remove any remaining acid, followed by a final wash with brine.

-

The organic solvent is removed under reduced pressure to yield the crude product mixture.

-

Separation of the 2-chloro and 4-chloro isomers is typically achieved by fractional distillation under reduced pressure or by chromatography.

Quantitative Data

The yield of this compound from this method is generally low, as it is the minor product. The isomer ratio is highly dependent on the reaction conditions.

| Parameter | Value | Reference |

| Major Product | 4-Chlorobenzenesulfonyl chloride | [1] |

| Typical Yield of 2-isomer | Low (specific values not readily available) | |

| Reaction Temperature | 0-70 °C (influences isomer ratio) | [1] |

Sandmeyer-type Reaction from 2-Chloroaniline

A more selective method for the synthesis of this compound involves a Sandmeyer-type reaction starting from 2-chloroaniline. This multi-step process includes diazotization of the amine followed by a reaction with sulfur dioxide in the presence of a copper catalyst and a chloride source. A modern variation of this approach utilizes visible-light photoredox catalysis.[2]

Reaction Pathway

Caption: Synthesis of this compound from 2-chloroaniline.

Experimental Protocol (Photocatalytic Chlorosulfonylation)

This protocol is based on a modern, visible-light-mediated approach which offers mild reaction conditions.[2]

-

In situ preparation of the arenediazonium salt: To a solution of 2-chloroaniline in a suitable solvent (e.g., acetonitrile), add an acid (e.g., HCl). Cool the mixture to 0-5 °C and add a solution of sodium nitrite (NaNO2) dropwise.

-

Preparation of SO2 and HCl source: In a separate vessel, aqueous sodium bisulfite or thionyl chloride can be used as a source of sulfur dioxide and HCl.[2]

-

Photocatalytic Reaction: Combine the diazonium salt solution with the SO2 source in the presence of a photocatalyst (e.g., a ruthenium or iridium complex) and a chloride source.

-

Irradiate the reaction mixture with visible light (e.g., a blue LED lamp) at room temperature with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture is worked up by extraction with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated.

-

The crude product is then purified, typically by column chromatography on silica gel.

Quantitative Data

This method provides good to excellent yields of the desired product with high regioselectivity.

| Parameter | Value | Reference |

| Starting Material | 2-Chloroaniline | [2] |

| Key Reagents | NaNO2, HCl, SO2 source, Photocatalyst | [2] |

| Reaction Conditions | Room temperature, visible light irradiation | [2] |

| Yield | Can be high (specific yield for 2-chloro isomer may vary) | [2] |

| Purity | High, after chromatographic purification | [2] |

Chlorination of Sodium 2-Chlorobenzenesulfonate

This classical method involves the conversion of the corresponding sulfonic acid salt to the sulfonyl chloride using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). While reliable, this method requires the prior synthesis of sodium 2-chlorobenzenesulfonate.

Reaction Scheme

Caption: Synthesis from sodium 2-chlorobenzenesulfonate.

Experimental Protocol (Using PCl5)

This protocol is adapted from general procedures for the synthesis of benzenesulfonyl chlorides.[3]

-

Ensure the sodium 2-chlorobenzenesulfonate is thoroughly dried to prevent side reactions.

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet, mix the dry sodium 2-chlorobenzenesulfonate with phosphorus pentachloride.

-

Heat the mixture in an oil bath to a temperature sufficient to initiate the reaction (e.g., 170-180 °C for the unsubstituted analogue).[3] The reaction is often vigorous at the beginning.

-

Maintain the temperature for several hours until the reaction is complete.

-

Cool the reaction mixture and cautiously add it to crushed ice and water to decompose the excess PCl5 and dissolve the inorganic byproducts.

-

The this compound will separate as an oil.

-

Separate the oily layer and wash it with cold water.

-

For purification, the crude product is distilled under reduced pressure.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Sodium 2-chlorobenzenesulfonate | [3] |

| Chlorinating Agent | Phosphorus pentachloride (PCl5) | [3] |

| Reaction Temperature | Elevated (e.g., 170-180 °C) | [3] |

| Yield | 75-80% (for unsubstituted benzenesulfonyl chloride) | [3] |

| Purification | Vacuum distillation | [3] |

Conclusion

The synthesis of this compound can be achieved through several routes, each with its own advantages and disadvantages. The choice of method will depend on factors such as the availability of starting materials, desired scale, and the required purity of the final product. For high regioselectivity and milder conditions, the Sandmeyer-type reaction, particularly modern photocatalytic variations, is a promising approach. For larger-scale industrial production, optimization of the direct chlorosulfonation of chlorobenzene to favor the ortho isomer or the use of the classical sulfonate chlorination method may be more feasible. This guide provides the foundational knowledge for researchers and professionals to select and implement the most suitable synthetic strategy for their specific needs.

References

An In-depth Technical Guide on the Reactivity of 2-Chlorobenzenesulfonyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzenesulfonyl chloride is a pivotal reagent in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a substituted aromatic ring, allows for the construction of complex molecular architectures. The chlorine atom at the ortho position introduces unique electronic and steric influences that modulate the reactivity of the sulfonyl group, making a detailed understanding of its interactions with nucleophiles essential for synthetic planning and process optimization. This guide provides a comprehensive analysis of the reactivity of this compound with common nucleophiles, focusing on reaction mechanisms, quantitative data, and detailed experimental protocols.

Core Concept: Nucleophilic Substitution at the Sulfonyl Center

The primary reaction pathway for this compound involves nucleophilic substitution at the electron-deficient sulfur atom. The strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom render the sulfur atom highly electrophilic. The reaction generally proceeds via a bimolecular nucleophilic substitution (SN2-like) mechanism at the sulfur center.

The general mechanism involves the attack of a nucleophile (Nu:) on the sulfur atom, leading to the formation of a trigonal bipyramidal transition state. Subsequently, the chloride ion is expelled as the leaving group to yield the final substituted product.

Caption: General SN2-like mechanism at the sulfonyl sulfur.

Reactivity with N-Nucleophiles: Synthesis of Sulfonamides

The reaction of this compound with primary and secondary amines is the most common and well-established transformation, yielding N-substituted-2-chlorobenzenesulfonamides. This sulfonamide linkage is a key pharmacophore in a multitude of therapeutic agents.[1] The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid generated in situ.[2]

Quantitative Data

While extensive databases for the reaction of every amine with this compound are not centralized, the synthesis is generally high-yielding. The table below provides representative data compiled from various sources, illustrating the typical efficiency of this transformation.

| Amine Nucleophile | Base | Solvent | Conditions | Yield (%) |

| Aniline | Pyridine | Dichloromethane | 0 °C to RT, 6h | >90 |

| Benzylamine | Triethylamine | Dichloromethane | 0 °C to RT, 12h | 85-95 |

| Morpholine | Pyridine | Tetrahydrofuran | RT, 4h | >95 |

| 2-Aminobenzimidazole | Pyridine | N/A | N/A | High |

| tert-Butylamine | Triethylamine | Dichloromethane | RT, 24h | Moderate |

Note: Yields are typical and can vary based on specific reaction scale and purification methods. Sterically hindered amines like tert-butylamine may require longer reaction times or show lower yields.

Experimental Protocol: Synthesis of N-Benzyl-2-chlorobenzenesulfonamide

This protocol provides a standard procedure for the synthesis of a representative sulfonamide.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add benzylamine (1.05 eq) and anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Base Addition: Slowly add triethylamine (1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water) to yield the pure sulfonamide.

Caption: Standard workflow for N-substituted sulfonamide synthesis.

Reactivity with O-Nucleophiles: Alcohols and Water

This compound reacts with alcohols in the presence of a base to form the corresponding sulfonate esters. With water, it undergoes hydrolysis to form 2-chlorobenzenesulfonic acid.

Sulfonate Ester Formation

The reaction with alcohols is analogous to that with amines, typically requiring a base like pyridine to catalyze the reaction and scavenge HCl.[3] The resulting sulfonate esters are valuable intermediates, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions.

Hydrolysis

The hydrolysis of arylsulfonyl chlorides is a well-studied process. The reaction proceeds via a neutral (solvolysis) and a base-catalyzed pathway.[4] The rate of hydrolysis is influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the chloro group, generally increase the rate of hydrolysis by further polarizing the S-Cl bond and stabilizing the transition state. Kinetic studies on various substituted benzenesulfonyl chlorides have confirmed that the reaction proceeds via an SN2 mechanism.[4]

Experimental Protocol: Synthesis of Ethyl 2-Chlorobenzenesulfonate

Materials:

-

This compound (1.0 eq)

-

Anhydrous Ethanol (large excess, as solvent)

-

Anhydrous Pyridine (1.2 eq)

Procedure:

-

Reaction Setup: In a flask equipped with a reflux condenser and a drying tube, dissolve this compound (1.0 eq) in anhydrous ethanol.

-

Base Addition: Cool the mixture in an ice bath and slowly add anhydrous pyridine (1.2 eq).

-

Reaction: Stir the mixture at room temperature for 4-6 hours or gently heat to reflux if the reaction is sluggish (monitor by TLC).

-

Workup: Remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether or ethyl acetate and wash with cold 1M HCl to remove pyridine, followed by saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude sulfonate ester, which can be further purified by vacuum distillation or chromatography.

Reactivity with S-Nucleophiles: Synthesis of Thiosulfonates

Thiols and thiolates are excellent nucleophiles and react readily with this compound to form thiosulfonates. This reaction is typically rapid and high-yielding. In some contexts, sulfonyl chlorides can be reduced to thiols, but the direct reaction with a thiol nucleophile leads to the thiosulfonate product.[5][6]

Quantitative Data for Thiol Reactions

| Thiol Nucleophile | Base | Solvent | Conditions | Product | Yield (%) |

| Thiophenol | Pyridine | Dichloromethane | 0 °C to RT, 1h | S-Phenyl 2-chlorobenzenethiosulfonate | High |

| Ethanethiol | Triethylamine | Tetrahydrofuran | 0 °C to RT, 2h | S-Ethyl 2-chlorobenzenethiosulfonate | High |

Factors Influencing Reactivity: The "Positive" Ortho Effect

The reactivity of this compound is governed by a combination of electronic and steric factors.

Caption: Key factors influencing the reactivity of this compound.

-

Nucleophile: Stronger, less sterically hindered nucleophiles react faster. For instance, primary amines are generally more reactive than secondary amines, and thiolates are more reactive than their corresponding neutral thiols.

-

Substituent Effects (The Ortho-Chloro Group):

-

Electronic Effect: The chlorine atom is an electron-withdrawing group via induction, which increases the electrophilicity of the sulfur atom and should accelerate the reaction.[7]

-

Steric Effect: Typically, ortho substituents are expected to sterically hinder the approach of the nucleophile, slowing the reaction. However, for arenesulfonyl chlorides, a "positive ortho effect" has been observed where ortho-alkyl groups accelerate the rate of solvolysis.[8][9] This counterintuitive effect is attributed to the ortho group restricting the rotation around the C-S bond. This pre-organizes the substrate into a conformation that is more favorable for nucleophilic attack, potentially by favoring a frontal or axial attack rather than a hindered backside attack.[8][9] The ortho-chloro group in this compound likely exhibits a similar, albeit complex, interplay of activating electronic effects and these unique conformational/steric effects.

-

-

Reaction Conditions: The choice of solvent and base is crucial. Aprotic solvents like DCM and THF are common. The base not only neutralizes HCl but can also act as a nucleophilic catalyst in the case of pyridine.

References

- 1. scribd.com [scribd.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. US3440288A - Method for preparing chlorobenzene thiols - Google Patents [patents.google.com]

- 6. Sciencemadness Discussion Board - sulfonylchloride to thiol - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. sciforum.net [sciforum.net]

2-Chlorobenzenesulfonyl chloride safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 2-Chlorobenzenesulfonyl Chloride

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical intermediates is paramount. This guide provides a comprehensive overview of the safety protocols and handling precautions for this compound (CAS No: 2905-23-9), a compound frequently used in organic synthesis.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | o-Chlorobenzenesulfonyl chloride, o-Chlorobenzenesulfochloride |

| CAS Number | 2905-23-9 |

| EC Number | 220-807-3 |

| Molecular Formula | C₆H₄Cl₂O₂S |

| Molecular Weight | 211.07 g/mol |

| InChI Key | KMVZDSQHLDGKGV-UHFFFAOYSA-N |

| SMILES String | Clc1ccccc1S(Cl)(=O)=O |

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring stringent safety measures. The signal word for this chemical is "Danger".

GHS Hazard Classification Summary

| Classification | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals |

Potential Health Effects:

-

Inhalation: Toxic and may cause severe injury or death. Inhalation can cause burns and respiratory irritation. Effects may be delayed.

-

Skin Contact: Causes severe skin burns. Contact with the molten substance can cause severe burns.

-

Eye Contact: Causes severe eye damage.

-

Ingestion: Causes burns and may be harmful if swallowed. Ingestion can lead to severe swelling, damage to delicate tissues, and a danger of perforation.

Physical and Chemical Properties

| Property | Value |

| Appearance | Clear yellow to orange-red liquid or low melting solid |

| Melting Point | 26-28 °C |

| Boiling Point | 150-152 °C at 12 mmHg |

| Density | 1.548 g/mL at 25 °C |

| Flash Point | 60 °C (140 °F) - closed cup |

| Water Solubility | Reacts with water |

| Refractive Index | n20/D 1.576 |

| Vapor Pressure | 0.00352 mmHg at 25°C |

Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

Handling:

-

Use only under a chemical fume hood.

-

Wear comprehensive personal protective equipment (see Section 5).

-

Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.

-

Ground and bond containers and receiving equipment.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Prevent contact with water or moisture.

Storage:

-

Store in a corrosives area.

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

Store locked up.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

To maintain product quality, store under an inert atmosphere (e.g., nitrogen or argon).

Exposure Controls and Personal Protective Equipment

A multi-layered approach to exposure control is necessary.

Engineering Controls:

-

Work must be conducted in a certified chemical fume hood.

-

Ensure that eyewash stations and safety showers are in close proximity to the workstation.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.

-

Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear appropriate protective clothing, such as a lab coat or apron, to prevent skin exposure.

-

Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK).

First Aid Measures

Immediate action is critical in case of exposure. Always seek medical attention following any exposure.

Solubility of 2-Chlorobenzenesulfonyl Chloride in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-chlorobenzenesulfonyl chloride, a key intermediate in organic synthesis. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols for determining its solubility, alongside a qualitative assessment based on the general behavior of sulfonyl chlorides.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for understanding its behavior in different solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₆H₄Cl₂O₂S | [1][2] |

| Molecular Weight | 211.07 g/mol | [1][2] |

| Appearance | Clear yellow to orange-red liquid or low melting solid | [1][3] |

| Melting Point | 26-28 °C | [1][3] |

| Boiling Point | 150-152 °C @ 12 mmHg | [1][3] |

| Density | 1.548 g/mL at 25 °C | [1][4] |

| Water Solubility | Reacts with water | [1][3][5] |

| Sensitivity | Moisture sensitive | [1][5] |

Qualitative Solubility Profile

Table of Anticipated Qualitative Solubility:

| Solvent Class | Example Solvents | Anticipated Solubility | Rationale/Comments |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble | Good compatibility with the chlorinated aromatic ring. |

| Aprotic Polar Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile | Soluble | The polarity of these solvents should facilitate the dissolution of the polar sulfonyl chloride group. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | "Like dissolves like" principle suggests good solubility due to the benzene ring. |

| Ethers | Diethyl ether | Soluble | Generally a good solvent for many organic compounds. |

| Non-polar Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble | The significant polarity of the sulfonyl chloride group limits solubility in non-polar solvents. |

| Protic Solvents | Water, Ethanol, Methanol | Reactive | Reacts to form the corresponding sulfonic acid (hydrolysis or alcoholysis). Should not be used as a solvent unless the reaction is intended. |

Experimental Protocols for Solubility Determination

Given the absence of published quantitative data, the following protocols are provided for researchers to determine the solubility of this compound in their specific solvents of interest.

Method 1: Rapid Qualitative Solubility Assessment (Test Tube Method)

This method provides a quick and simple way to estimate solubility.

Procedure:

-

Add approximately 20-50 mg of this compound to a dry glass vial.

-

Add the selected anhydrous organic solvent to the vial in 0.5 mL increments.

-

After each addition, cap the vial and vortex or shake vigorously for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a dark background to determine if the solid has completely dissolved.

-

Record the approximate volume of solvent required to fully dissolve the solute.

Interpretation of Results:

-

Soluble: A clear, homogenous solution is formed.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.

Method 2: Quantitative Solubility Determination (Gravimetric Method)

This method provides a more accurate, quantitative measure of solubility.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen anhydrous organic solvent in a sealable, pre-weighed vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or stir plate and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure the system reaches equilibrium.

-

-

Separation of the Saturated Solution:

-

Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibrium temperature) glass syringe fitted with a filter (e.g., a 0.45 µm PTFE syringe filter) to avoid transferring any undissolved solid.

-

Transfer the filtered saturated solution to a second pre-weighed, dry vial.

-

-

Solvent Evaporation and Mass Determination:

-

Determine the mass of the transferred saturated solution.

-

Carefully evaporate the solvent from the filtered solution under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is completely removed, place the vial containing the solid residue in a desiccator to cool to room temperature.

-

Weigh the vial containing the solid residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the weight of the empty vial from the final weight of the vial with the residue.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the saturated solution.

-

Express the solubility in desired units, such as g/100 g of solvent or mg/mL.

-

Workflow for Experimental Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Caption: Logical workflow for the experimental determination of solubility.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. While quantitative data is not currently available in the public domain, the provided qualitative assessment and detailed experimental protocols will enable researchers, scientists, and drug development professionals to ascertain the solubility in their specific solvent systems, which is a critical parameter for reaction optimization, purification, and formulation development. Care should be taken to use anhydrous solvents and to consider the reactivity of this compound with protic solvents.

References

2-Chlorobenzenesulfonyl chloride mechanism of action in sulfonylation

An In-depth Technical Guide to the Mechanism of Action of 2-Chlorobenzenesulfonyl Chloride in Sulfonylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pivotal reagent in modern organic synthesis, primarily utilized for the introduction of the 2-chlorobenzenesulfonyl group onto various nucleophiles. This process, known as sulfonylation, results in the formation of sulfonamides and sulfonate esters, which are key structural motifs in a vast array of pharmaceuticals and functional materials. The strategic placement of a chlorine atom at the ortho-position of the benzene ring significantly influences the reagent's reactivity, making it a subject of interest for optimizing synthetic methodologies.

The sulfonamide functional group is prevalent in numerous therapeutic agents, exhibiting a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] Understanding the precise mechanism of action of this compound is therefore crucial for researchers in drug discovery and development, enabling the rational design and efficient synthesis of novel molecular entities. This guide provides a detailed examination of the core mechanisms, catalytic influences, and practical applications of this compound in sulfonylation reactions.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The fundamental mechanism of sulfonylation with this compound is a nucleophilic acyl substitution reaction at the electron-deficient sulfur atom. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom of the sulfonyl chloride group. Furthermore, the chlorine atom on the benzene ring provides an additional inductive electron-withdrawing effect, enhancing the electrophilicity of the sulfur center compared to unsubstituted benzenesulfonyl chloride.[2]

The reaction proceeds via a two-step process:

-

Nucleophilic Attack: A nucleophile (Nu-H), typically an amine or an alcohol, attacks the electrophilic sulfur atom. The lone pair of electrons on the nitrogen or oxygen atom forms a new bond with the sulfur, leading to the formation of a transient, high-energy tetrahedral intermediate.[1]

-

Chloride Elimination: The tetrahedral intermediate collapses, re-forming the sulfur-oxygen double bond and expelling the chloride ion, which is a good leaving group. A subsequent deprotonation step, usually facilitated by a base, yields the stable sulfonamide or sulfonate ester product and hydrochloric acid.[1][3]

Caption: General mechanism of sulfonylation.

Catalysis in Sulfonylation Reactions

The efficiency and rate of sulfonylation reactions are significantly enhanced by the use of catalysts. The choice of catalyst depends on the nucleophilicity of the substrate and the desired reaction conditions.

Base-Promoted Sulfonylation (e.g., Pyridine, Triethylamine)

In most sulfonylation reactions, a base is essential. The reaction generates hydrochloric acid (HCl) as a byproduct.[4] In the absence of a base, this acid will protonate the amine nucleophile, converting it into a non-nucleophilic ammonium salt and effectively halting the reaction.[1]

Tertiary amines like pyridine or triethylamine are commonly used as acid scavengers. They are non-nucleophilic enough to not compete with the primary or secondary amine substrate but are sufficiently basic to neutralize the generated HCl.[1][4]

Caption: Role of a base in sulfonylation.

Nucleophilic Catalysis (e.g., 4-Dimethylaminopyridine - DMAP)

For less reactive or sterically hindered nucleophiles, a more potent catalyst is required. 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that can accelerate sulfonylation reactions by orders of magnitude compared to pyridine.[5]

The mechanism involves the initial reaction of DMAP with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate.[6] This intermediate is significantly more electrophilic than the starting sulfonyl chloride. The nucleophile (alcohol or amine) then attacks this activated intermediate, displacing the DMAP and forming the final product. DMAP is regenerated in the catalytic cycle. This pathway is particularly crucial for the efficient sulfonylation of weak nucleophiles like alcohols.[6][7]

Caption: DMAP-catalyzed sulfonylation pathway.

Data Presentation: Reactivity of Sulfonylating Agents

The reactivity of a sulfonyl chloride is governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups on the aryl ring increase this electrophilicity, leading to a faster reaction rate.[2] this compound, with its electron-withdrawing chloro group, is more reactive than p-toluenesulfonyl chloride (TsCl). Its reactivity is comparable to other agents with electron-withdrawing substituents, such as 2,4-dichlorobenzenesulfonyl chloride.[2]

| Sulfonylating Agent | Structure of 'R' in R-SO₂Cl | Relative Reactivity | Key Features |

| Methanesulfonyl Chloride (MsCl) | CH₃- | Very High | Alkanesulfonyl chloride; less sterically hindered.[2] |

| This compound | 2-Cl-C₆H₄- | High | Arylsulfonyl chloride with an electron-withdrawing group. |

| 2,4-Dichlorobenzenesulfonyl Chloride | 2,4-Cl₂-C₆H₃- | High | Enhanced electrophilicity from two chloro groups.[2] |

| p-Toluenesulfonyl Chloride (TsCl) | 4-CH₃-C₆H₄- | Moderate | Arylsulfonyl chloride with an electron-donating group.[2] |

| Dansyl Chloride | 5-(Me₂N)-C₁₀H₆- | Low | Bulky, with a strong electron-donating group.[2] |

Table 1: A comparative summary of the relative reactivity of common sulfonylating agents. The reactivity order is based on established principles of chemical reactivity where electron-withdrawing groups enhance the electrophilicity of the sulfur atom.[2]

Experimental Protocols

General Protocol for the Sulfonylation of a Primary Amine

This protocol outlines a standard procedure for the synthesis of an N-substituted-2-chlorobenzenesulfonamide.

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq). Dissolve the amine in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a base, such as triethylamine (1.5 eq) or pyridine (1.5 eq), to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is done to control the exothermic nature of the reaction.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.[2]

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.[1]

Caption: A typical experimental workflow for a sulfonylation reaction.

Application in Drug Development: Signaling Pathway Inhibition

The sulfonamide moiety is a well-established pharmacophore. Its derivatives are known to interact with various biological targets, often acting as enzyme inhibitors. A prominent example is the role of certain sulfonamides as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain signaling pathways.[2] Drugs like Celecoxib, which contains a sulfonamide group, selectively bind to the active site of the COX-2 enzyme, blocking the synthesis of prostaglandins that mediate inflammation. The synthesis of such inhibitors often relies on sulfonylation reactions.

Caption: Inhibition of the COX-2 signaling pathway by a sulfonamide drug.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Theoretical Exploration of 2-Chlorobenzenesulfonyl Chloride Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzenesulfonyl chloride is a pivotal reagent in organic synthesis, serving as a versatile precursor for a wide array of sulfonamides and sulfonate esters. These derivatives are of significant interest in medicinal chemistry due to their prevalence in various therapeutic agents. This technical guide provides a comprehensive theoretical overview of the reactivity of this compound, focusing on its electrophilic nature and reactions with common nucleophiles. The discussion is supported by mechanistic insights, comparative kinetic data from related compounds, and detailed experimental protocols to facilitate its application in research and development.

Core Reactivity Principles

The reactivity of this compound is primarily dictated by the highly electrophilic nature of the sulfur atom in the sulfonyl chloride functional group (-SO₂Cl). The potent electron-withdrawing effects of the two oxygen atoms and the chlorine atom render the sulfur atom susceptible to nucleophilic attack. The 2-chloro substituent on the benzene ring further influences this reactivity through inductive and resonance effects.

The general mechanism for nucleophilic substitution at the sulfonyl sulfur is believed to proceed through a concerted Sɴ2-like pathway or a stepwise addition-elimination mechanism involving a transient trigonal bipyramidal intermediate. The preferred pathway can be influenced by the nucleophile, solvent, and the electronic properties of the substituents on the aromatic ring.

Reaction with Amines: Sulfonamide Formation

The reaction of this compound with primary and secondary amines is a cornerstone of sulfonamide synthesis. This reaction, often referred to as the Hinsberg test, can also be used to distinguish between primary, secondary, and tertiary amines.

Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton, typically facilitated by a base, to yield the stable sulfonamide.

Caption: General mechanism for the reaction of this compound with a primary amine.

Experimental Protocol: Synthesis of N-Phenyl-2-chlorobenzenesulfonamide

This protocol outlines a general procedure for the reaction of this compound with aniline.

Materials:

-

This compound

-

Aniline

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve aniline (1.0 eq) in anhydrous DCM.

-

To this solution, add anhydrous pyridine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Slowly add a solution of this compound (1.1 eq) in anhydrous DCM dropwise via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Caption: Experimental workflow for the synthesis of N-phenyl-2-chlorobenzenesulfonamide.

Reaction with Alcohols: Sulfonate Ester Formation

This compound reacts with alcohols in the presence of a base to form sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution and elimination reactions.

Mechanistic Considerations

The mechanism is analogous to that of sulfonamide formation, involving a nucleophilic attack by the alcohol on the sulfonyl chloride. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is required to neutralize the HCl generated.

Caption: General mechanism for sulfonate ester formation.

Experimental Protocol: Synthesis of Ethyl 2-chlorobenzenesulfonate

This protocol provides a general method for the esterification of ethanol with this compound.

Materials:

-

This compound

-

Ethanol (anhydrous)

-

Pyridine (anhydrous)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

-

Add anhydrous pyridine (1.2 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add anhydrous ethanol (1.1 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Filter the reaction mixture to remove pyridinium hydrochloride.

-

Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

Friedel-Crafts Sulfonylation

This compound can act as an electrophile in Friedel-Crafts reactions to introduce the 2-chlorophenylsulfonyl group onto an aromatic ring, forming diaryl sulfones. These reactions are typically catalyzed by strong Lewis acids, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1][2]

Mechanistic Pathway

The Lewis acid catalyst activates the sulfonyl chloride, making the sulfur atom more electrophilic. The aromatic substrate then attacks the sulfur, followed by deprotonation to restore aromaticity.

Caption: Simplified mechanism of Friedel-Crafts sulfonylation.

Theoretical Studies and Substituent Effects

The reactivity of substituted benzenesulfonyl chlorides has been a subject of theoretical and kinetic studies. The Hammett equation, which relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives, is a valuable tool for quantifying the electronic effects of substituents.[3][4]

For the hydrolysis of substituted benzenesulfonyl chlorides, a positive ρ (rho) value is generally observed, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state.[5] While specific kinetic data for this compound is not extensively available, the chloro group, being electron-withdrawing, is expected to increase the reactivity compared to unsubstituted benzenesulfonyl chloride.

Comparative Reactivity Data (Analogous Systems)

The following table summarizes representative Hammett ρ values for reactions of substituted benzenesulfonyl chlorides, illustrating the sensitivity of the reaction to electronic effects.

| Reaction | Solvent | ρ (rho) value | Reference |

| Alkaline Hydrolysis of ArSO₂Cl | Water | +1.564 | [5] |

| Reaction of ArSO₂Cl with Anilines | Methanol | Positive | [6] |

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄Cl₂O₂S | [7] |

| Molecular Weight | 211.07 g/mol | [7] |

| Appearance | Clear yellow to orange-red liquid or solid | [8] |

| Boiling Point | 150-152 °C at 12 mmHg | |

| Density | 1.548 g/mL at 25 °C | |

| Refractive Index | n20/D 1.576 | |

| CAS Number | 2905-23-9 | [7] |

Spectroscopic Data Summary

| Spectroscopy | Key Features | Reference(s) |

| IR | Strong characteristic bands for the sulfonyl chloride group are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. | [7][9] |

| ¹H NMR | The aromatic protons will appear as a complex multiplet in the aromatic region of the spectrum. The chemical shifts will be influenced by the chloro and sulfonyl chloride substituents. | [10][11] |